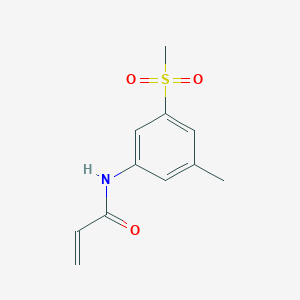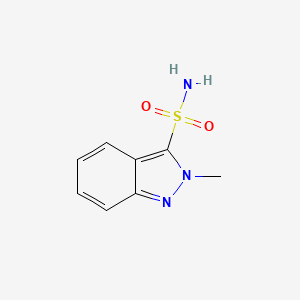![molecular formula C15H9Cl2NO3 B2644775 2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione CAS No. 321430-36-8](/img/structure/B2644775.png)
2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione” is a chemical compound . It is a derivative of isoindoline-1,3-dione, which is an important group of medicinal substances . Isoindoline-1,3-dione derivatives have been studied for their potential as inhibitors of acetylcholinesterase , an enzyme that is targeted in the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives involves a series of chemical reactions . The structure of the compounds is confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . The exact synthesis process for “this compound” is not specified in the available literature.Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives is confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . Based on ESI–MS results, the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Functionalization
Researchers have explored methods for functionalizing isoindole-1,3-dione derivatives, which are crucial for developing novel compounds with potential applications in material science, chemistry, and biology. For instance, the functionalization of aniline derivatives with phthalic anhydride, followed by bromination and methoxy group substitution, represents a fundamental approach to modifying the isoindole-1,3-dione scaffold, leading to derivatives with varied properties and potential applications (Khusnitdinov, Sultanov, & Gataullin, 2019). Additionally, palladium-catalyzed synthesis techniques offer a one-step approach to creating 2-substituted isoindole-1,3-diones, showcasing the compound's versatility and its potential in synthesizing heterocycles with various functional groups (Worlikar & Larock, 2008).
Structural and Conformational Analysis
The study of structural and conformational properties of isoindole-1,3-dione derivatives, including those substituted with methoxycarbonyl groups, provides insight into their chemical behavior and potential applications. Through techniques like X-ray diffraction and vibrational spectroscopy, researchers have elucidated the molecular structure and vibrational properties of these compounds, offering a foundation for further functionalization and application development (Torrico-Vallejos et al., 2010).
Biological Activities and Applications
Isoindole-1,3-dione derivatives have been investigated for their biological activities, including their role as AChE inhibitors, which are relevant in the context of Alzheimer's disease research. The synthesis, crystallization, and evaluation of specific isoindoline-1,3-dione derivatives as AChE inhibitors highlight the therapeutic potential of these compounds. Such studies not only reveal the biological activity of these derivatives but also their safety and efficacy compared to current therapeutic options (Andrade-Jorge et al., 2018).
Antimicrobial Properties
The synthesis of novel azaimidoxy compounds, including isoindole-1,3-dione derivatives, and their subsequent evaluation for antimicrobial activities, underline the potential of these compounds as chemotherapeutic agents. Such research endeavors contribute to the development of new antimicrobial agents that could address the growing concern of antibiotic resistance (Jain, Nagda, & Talesara, 2006).
Wirkmechanismus
Isoindoline-1,3-dione derivatives have been studied for their potential as inhibitors of acetylcholinesterase . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the brain. Inhibiting this enzyme can increase the level of acetylcholine, which is beneficial in conditions like Alzheimer’s disease where there is a significant decrease in acetylcholine level in the brain .
Zukünftige Richtungen
The future directions for the study of “2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione” and similar compounds could involve further exploration of their potential as acetylcholinesterase inhibitors . This could include more detailed studies on their synthesis, mechanism of action, and potential therapeutic applications, particularly in the treatment of Alzheimer’s disease .
Eigenschaften
IUPAC Name |
2-[(2,3-dichlorophenyl)methoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3/c16-12-7-3-4-9(13(12)17)8-21-18-14(19)10-5-1-2-6-11(10)15(18)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKHASYPHVMQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide](/img/no-structure.png)
![8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2644693.png)
![2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid](/img/structure/B2644694.png)

![4,5-dibromo-N-[3-(2-methylpiperidin-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2644696.png)
![8-(3-((2,3-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2644697.png)
![2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]acetic acid](/img/structure/B2644699.png)

![4-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2644702.png)


![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2644709.png)

